molecular formula C8H5BrN2O B6253017 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde CAS No. 1190317-92-0

3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Cat. No.: B6253017
CAS No.: 1190317-92-0
M. Wt: 225
InChI Key:
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Description

3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Mechanism of Action

Target of Action

The primary target of 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various biological processes, including tissue development, cell proliferation, migration, and angiogenesis .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling . The compound’s interaction with FGFRs disrupts this process, thereby inhibiting the signaling pathways .

Biochemical Pathways

The compound affects the FGF-FGFR axis , a signal transduction pathway that regulates various biological processes . By inhibiting FGFRs, the compound disrupts the activation of downstream signaling, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis .

Pharmacokinetics

The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound’s action results in the inhibition of cell proliferation and induction of apoptosis . Specifically, it has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce their apoptosis . It also significantly inhibits the migration and invasion of these cells .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is recommended to store the compound under inert gas at room temperature, preferably in a cool and dark place . This suggests that exposure to air and light might affect the compound’s stability and, consequently, its efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde typically involves the bromination of pyrrolo[2,3-b]pyridine derivatives followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3 .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrrolo[2,3-b]pyridine derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Its ability to form stable complexes with biological targets also enhances its potential as a therapeutic agent .

Properties

CAS No.

1190317-92-0

Molecular Formula

C8H5BrN2O

Molecular Weight

225

Purity

95

Origin of Product

United States

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